CID 91872990
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 91872990” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
The preparation methods for CID 91872990 involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the formation of intermediate compounds. Each step requires precise control of reaction conditions such as temperature, pressure, and pH.
Reaction Conditions: Common reaction conditions include the use of solvents, catalysts, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
CID 91872990 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The reduction reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
CID 91872990 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: this compound has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Wirkmechanismus
The mechanism of action of CID 91872990 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: this compound may influence signaling pathways, metabolic processes, or gene expression, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
CID 91872990 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. The comparison may involve:
Structural Similarity: Analyzing the chemical structure of this compound and its analogs to identify common functional groups or motifs.
Biological Activity: Comparing the biological effects of this compound with those of similar compounds to determine its relative potency or specificity.
List of Similar Compounds: Examples of similar compounds may include those listed in the PubChem database with similar 2D or 3D structures.
Eigenschaften
Molekularformel |
C8H8NO5Sn |
---|---|
Molekulargewicht |
316.86 g/mol |
InChI |
InChI=1S/C8H9NO5.Sn/c10-6-3-4-7(11)9(6)5-1-2-8(12)14-13;/h3-4,13H,1-2,5H2;/q;+1/p-1 |
InChI-Schlüssel |
UONIYPFSDAPFJC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)OO[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.